7-Iodo-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
7-Iodo-3,4-dihydroisoquinolin-1(2H)-one: is an organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of an iodine atom at the 7th position and a carbonyl group at the 1st position makes this compound unique. It is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the iodination of 3,4-dihydroisoquinolin-1(2H)-one. This can be done using iodine and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 7-iodo-1,2,3,4-tetrahydroisoquinoline using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions. For example, the reaction with sodium azide (NaN3) can replace the iodine with an azide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), other nucleophiles
Major Products Formed
Oxidation: Oxidized derivatives of this compound
Reduction: 7-Iodo-1,2,3,4-tetrahydroisoquinoline
Substitution: Various substituted isoquinolines depending on the nucleophile used
Scientific Research Applications
Chemistry: 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one is used as a building block in organic synthesis
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its mechanism of action and potential therapeutic applications.
Medicine: Due to its biological activities, this compound is being studied for its potential use in drug development. It may serve as a lead compound for the design of new pharmaceuticals.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes. It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The presence of the iodine atom and the carbonyl group may play a role in its biological activity by facilitating interactions with specific proteins and nucleic acids. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
- 3,4-Dihydroisoquinolin-1(2H)-one
- 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one
- 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one
Comparison:
- The parent compound, 3,4-Dihydroisoquinolin-1(2H)-one , lacks the halogen substitution, making it less reactive in certain types of chemical reactions.
7-Iodo-3,4-dihydroisoquinolin-1(2H)-one: has a unique iodine atom at the 7th position, which can influence its reactivity and biological activity compared to other halogenated derivatives.
7-Bromo-3,4-dihydroisoquinolin-1(2H)-one: and have bromine and chlorine atoms, respectively, which may result in different chemical and biological properties due to the varying sizes and electronegativities of the halogens.
Properties
IUPAC Name |
7-iodo-3,4-dihydro-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFKPAJGQXKUKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441517 | |
Record name | 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66491-04-1 | |
Record name | 3,4-Dihydro-7-iodo-1(2H)-isoquinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66491-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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